5-Phenoxynicotinic acid methyl ester

Übersicht

Beschreibung

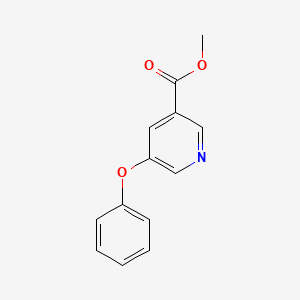

5-Phenoxynicotinic acid methyl ester is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a phenoxy group, and the carboxylic acid group is esterified with methanol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxynicotinic acid methyl ester typically involves the esterification of 5-Phenoxynicotinic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Analyse Chemischer Reaktionen

Transesterification

The methyl ester undergoes acid-catalyzed transesterification with higher alcohols (e.g., ethanol, propanol):

General Reaction

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst | H₂SO₄, HCl, or TMSCl | |

| Temperature | 45–80°C | |

| Alcohol Excess | 3–5 mol equivalents |

Mechanism

-

Protonation of the ester carbonyl.

-

Nucleophilic attack by the alcohol.

Acid-Catalyzed Hydrolysis

Conditions

Mechanism

-

Protonation of the ester oxygen.

-

Water-mediated nucleophilic attack.

-

Cleavage of the ester bond to yield carboxylic acid and methanol .

Base-Promoted Saponification

Conditions

Mechanism

-

Hydroxide attack at the carbonyl carbon.

-

Alkoxide intermediate formation.

Yield

Enzymatic Hydrolysis

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 150°C, releasing CO₂ and phenolic byproducts .

-

Oxidation : The pyridine ring resists oxidation, but the phenoxy group may form quinones under strong oxidizers.

Comparative Reaction Table

| Reaction Type | Conditions | Catalyst | Yield |

|---|---|---|---|

| Esterification | 100°C, 8–16 h | H₂SO₄ | 90–94% |

| Transesterification | 45°C, 12 h | TMSCl | 85–90% |

| Acid Hydrolysis | 1.2% HCl, 45°C, 16 h | HCl | >95% |

| Saponification | 1M NaOH, 80°C, 2 h | NaOH | >98% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Phenoxynicotinic acid methyl ester is primarily studied for its pharmacological properties. It is recognized for its ability to interact with biological targets, making it a candidate for drug development.

Cardiovascular Disease Treatment

Research indicates that derivatives of nicotinic acid, including this compound, can positively influence lipid profiles by elevating HDL cholesterol levels and reducing LDL cholesterol levels. This property is crucial in the management of dyslipidemia and cardiovascular diseases (CVD) .

Case Study:

A study demonstrated the efficacy of nicotinic acid derivatives in reducing cardiovascular risk factors. The compound showed promising results in lowering triglycerides and improving HDL levels, which are critical metrics for assessing cardiovascular health .

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical processes that yield high purity products suitable for further pharmacological testing.

Synthetic Routes

The compound can be synthesized via Fischer esterification methods, which involve the reaction of nicotinic acid with phenol derivatives under acidic conditions to form the ester .

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Fischer Esterification | Acidic methanol | > 90 |

| 2 | Hydrolysis | KOH in methanol | 84 |

The biological activity of this compound is attributed to its interaction with various enzymes and receptors involved in lipid metabolism and inflammation.

Mechanistic Insights

Molecular docking studies have elucidated the binding interactions between this compound and key proteins involved in lipid metabolism, such as MAPK and SIRT1. These interactions suggest a mechanism through which the compound may exert its beneficial effects on lipid profiles .

Table 2: Molecular Interactions

| Protein Target | Binding Affinity (kcal/mol) | Effect on Activity |

|---|---|---|

| MAPK | -9.5 | Inhibition |

| SIRT1 | -8.7 | Activation |

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies, indicating a favorable safety margin.

Toxicity Assessment

Toxicity evaluations using pro-tox II software indicate that the compound falls under Class 5 toxicity, suggesting low toxicity with an LD50 value of approximately 2188 mg/kg .

Wirkmechanismus

The mechanism of action of 5-Phenoxynicotinic acid methyl ester involves its interaction with molecular targets such as nicotinic receptors. The phenoxy group and ester functionality allow it to bind to specific sites on these receptors, modulating their activity. This can influence various biological pathways, including those involved in neurotransmission and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotinic Acid: The parent compound, which lacks the phenoxy group and ester functionality.

Methyl Nicotinate: Similar ester functionality but lacks the phenoxy group.

Phenoxyacetic Acid: Contains the phenoxy group but lacks the nicotinic acid structure.

Uniqueness

5-Phenoxynicotinic acid methyl ester is unique due to the combination of the phenoxy group and the ester functionality, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

5-Phenoxynicotinic acid methyl ester (5-PNME) is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of 5-PNME, focusing on its mechanisms of action, efficacy in various studies, and potential as a pharmaceutical agent.

Chemical Structure and Properties

5-PNME is a benzazole derivative characterized by the presence of a phenoxy group attached to a nicotinic acid methyl ester. Its structure can be represented as follows:

This compound's unique structural features contribute to its biological activity, particularly its ability to inhibit β-secretase (BACE), an enzyme implicated in the pathogenesis of Alzheimer's disease.

The primary mechanism through which 5-PNME exerts its effects is by inhibiting BACE. This enzyme is responsible for the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides that aggregate to form plaques in the brains of Alzheimer's patients. By inhibiting BACE, 5-PNME may reduce Aβ formation and accumulation, potentially offering a therapeutic strategy for managing Alzheimer’s disease .

In Vitro Studies

Several studies have evaluated the biological activity of 5-PNME through in vitro assays:

- BACE Inhibition : 5-PNME has shown significant inhibition of BACE activity, with IC50 values indicating effective concentration ranges for therapeutic applications. The compound's ability to reduce Aβ levels in neuronal cell cultures has been documented, demonstrating its potential neuroprotective effects .

- Neuroprotection : In hippocampal slice cultures exposed to oxygen-glucose deprivation (OGD), treatment with 5-PNME significantly reduced neuronal cell death compared to control groups. This suggests that 5-PNME may protect neurons from ischemic damage, further supporting its potential role in neurodegenerative disease treatment .

Case Studies

- Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of 5-PNME resulted in decreased levels of Aβ plaques and improved cognitive function as assessed by behavioral tests. These findings suggest that 5-PNME not only inhibits Aβ production but may also reverse some cognitive deficits associated with Alzheimer's pathology .

- Toxicology and Safety : Toxicological assessments have indicated that 5-PNME exhibits low toxicity at therapeutic doses, making it a promising candidate for further development into clinical applications. Long-term studies are necessary to fully understand its safety profile .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

methyl 5-phenoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-16-13(15)10-7-12(9-14-8-10)17-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGYYOAEKJNITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.